![molecular formula C18H15N3O5S B277194 N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277194.png)
N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, commonly known as BDOA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDOA is a small molecule that has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of BDOA is not fully understood, but studies have suggested that it targets specific signaling pathways involved in various disease processes. BDOA has been shown to inhibit the activity of protein kinase B (Akt), which is involved in cell survival and proliferation. BDOA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
BDOA has been shown to have various biochemical and physiological effects in preclinical models. Studies have shown that BDOA can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. BDOA has also been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to various diseases. Additionally, BDOA has been shown to improve cognitive function in animal models of neurodegenerative disorders by increasing the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BDOA is its high potency and selectivity towards specific signaling pathways, which makes it a promising candidate for therapeutic applications. Additionally, BDOA has shown good pharmacokinetic properties, which means that it can be administered orally or intravenously and reach its target site in the body. However, one of the limitations of BDOA is its complex synthesis process, which requires expertise in organic chemistry. Additionally, BDOA has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research and development of BDOA. One direction is to further investigate its anti-cancer properties and its potential as a cancer therapy. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans and to optimize its pharmacokinetic properties for clinical use. Overall, the potential therapeutic applications of BDOA make it an exciting area of research that warrants further investigation.
Synthesemethoden
The synthesis of BDOA involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce BDOA. The synthesis of BDOA is a complex process that requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
BDOA has been extensively studied in preclinical models for its potential therapeutic applications. Studies have shown that BDOA has anti-cancer properties and can induce apoptosis in cancer cells by targeting specific signaling pathways. BDOA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BDOA has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative disorders.
Eigenschaften
Molekularformel |
C18H15N3O5S |
---|---|
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H15N3O5S/c1-23-13-5-3-2-4-12(13)17-20-21-18(26-17)27-9-16(22)19-11-6-7-14-15(8-11)25-10-24-14/h2-8H,9-10H2,1H3,(H,19,22) |
InChI-Schlüssel |
FCAKZLUQPXKNQD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.